Ido-IN-13 is classified as a small molecule inhibitor targeting IDO1. It was developed through structure-based drug design, leveraging insights from the enzyme's active site and substrate interactions. The synthesis and evaluation of Ido-IN-13 have been documented in various studies focusing on its potential therapeutic applications in oncology and immunotherapy .
The synthesis of Ido-IN-13 involves several key steps that integrate both organic synthesis techniques and analytical methods to ensure the purity and efficacy of the final product.
Ido-IN-13 possesses a complex molecular structure that facilitates its interaction with IDO1.
Ido-IN-13 undergoes specific chemical reactions that are critical for its activity as an IDO1 inhibitor.
The mechanism by which Ido-IN-13 exerts its effects involves several biochemical pathways.
Understanding the physical and chemical properties of Ido-IN-13 is essential for its application in drug development.
Relevant data from studies indicate favorable properties conducive to therapeutic use .
Ido-IN-13 holds promise in several scientific applications:
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3